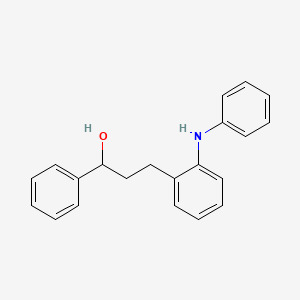
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol
Vue d'ensemble
Description
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol is a chemical compound with the molecular formula C21H21NO . It has been used as a base type corrosion inhibitor due to its stable structure and low toxicity . It has been particularly used in the corrosion of oil pipe casing .
Synthesis Analysis
The synthesis of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol has been achieved in a study . The Mannich bases were analyzed and characterized by UV, IR, and NMR Spectroscopy .Molecular Structure Analysis
The molecular structure of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol can be found in the MOL file provided by ChemicalBook .Chemical Reactions Analysis
The corrosion inhibition effect and adsorption behavior of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol on N80 steel in hydrochloric acid solution have been investigated . The results indicated that 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol mixed with Na2WO4 acted as a mixed-type inhibitor . The inhibition film formed on N80 steel surface can increase the charge transfer resistance and prevent the occurrence of corrosion reaction, thereby reducing the corrosion rate of the metal surface .Physical And Chemical Properties Analysis
The molecular weight of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol is 303.41 .Mécanisme D'action
The corrosion inhibition mechanism of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol mixed with Na2WO4 was interpreted from the thermodynamic point of view . The adsorption behavior of inhibitors on N80 steel surface was in accordance with the Langmuir adsorption model and mainly belonged to chemisorption . The adsorption process of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol on N80 surface was spontaneous and irreversible endothermic reaction .
Orientations Futures
Future research could focus on further exploring the corrosion inhibition properties of 1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol, particularly in different environmental conditions and with different types of metals . Additionally, the compound’s low toxicity makes it a promising candidate for further investigation in various applications .
Propriétés
IUPAC Name |
3-(2-anilinophenyl)-1-phenylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c23-21(18-10-3-1-4-11-18)16-15-17-9-7-8-14-20(17)22-19-12-5-2-6-13-19/h1-14,21-23H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESPLBBEUAIDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC2=CC=CC=C2NC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(2-(phenylamino)phenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B3278056.png)
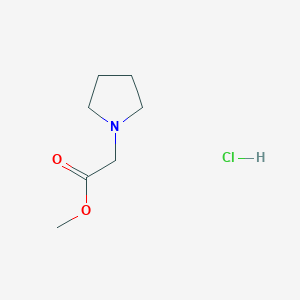
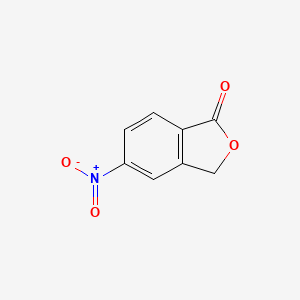
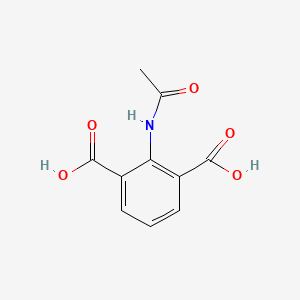
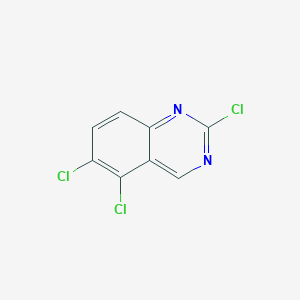
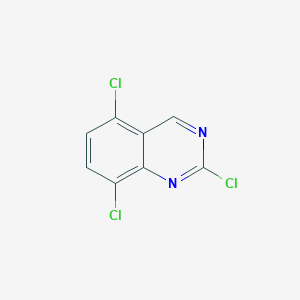
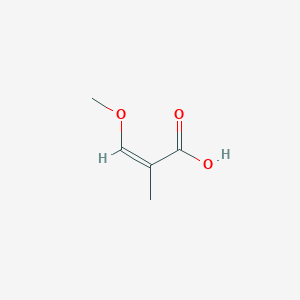
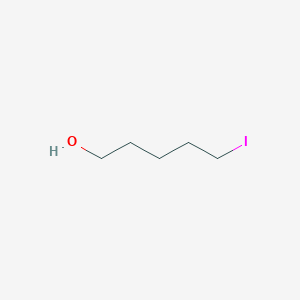
![(3Ar,5r,6r,7r,7ar)-5-(acetoxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3ah-pyrano[3,2-d]thiazole-6,7-diyl diacetate](/img/structure/B3278118.png)


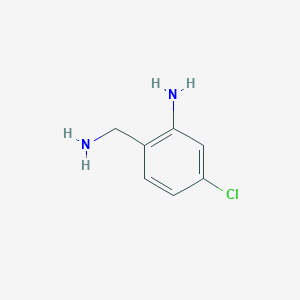
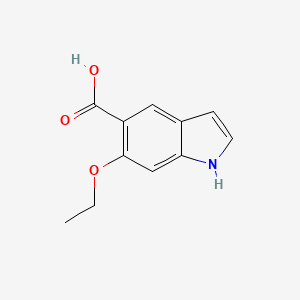
![Pyridine, 1,2,3,6-tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B3278157.png)